5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

Catalog No.
S13371051
CAS No.
651029-46-8
M.F
C21H22N2O2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoq...

CAS Number

651029-46-8

Product Name

5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

IUPAC Name

5-hydroxy-4-[4-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H22N2O2/c24-19-6-4-5-17-20(19)18(13-22-21(17)25)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13,24H,1-3,11-12,14H2,(H,22,25)

InChI Key

PYXDPGCUPUNEIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol. It features a distinctive structure characterized by a hydroxy group, a piperidinylmethyl group, and an isoquinolinone core. This multifaceted structure allows for participation in various

The chemical reactivity of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds, which may enhance solubility and reactivity in biological systems.
  • Pictet-Spengler Reaction: This reaction can be employed to form the isoquinolinone core from appropriate aldehyde and amine precursors, establishing the foundational structure of the compound.

Research indicates that 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one exhibits potential biological activities. It has been studied for:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation: It has potential as a modulator of various receptors, possibly acting as an agonist or antagonist depending on the target.
  • Therapeutic

The synthesis of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves several steps:

  • Formation of Isoquinolinone Core: This can be achieved via the Pictet-Spengler reaction, where an aldehyde reacts with an amine.
  • Introduction of Piperidinylmethyl Group: Nucleophilic substitution is used to attach the piperidine derivative to the isoquinolinone core.

Industrial production may optimize these methods for large-scale synthesis, utilizing continuous flow reactors and high-throughput screening techniques.

5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex therapeutic agents.
  • Biological Research: The compound is investigated for its potential in drug development aimed at various diseases.
  • Material Science: It can be utilized in creating new materials due to its unique structural properties.

Interaction studies focus on understanding how 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one interacts with biological targets. Research indicates that this compound can bind to specific enzymes and receptors, potentially leading to inhibition or modulation of their activity. These interactions are crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-oneLacks hydroxy groupMay have reduced biological activity
5-Hydroxy-4-(4-(methyl)phenyl)isoquinolin-1(2H)-oneDifferent substituent on phenyl ringVariability in reactivity and solubility

Uniqueness

The presence of the hydroxy group in 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one distinguishes it from its analogs. This functional group enhances hydrogen bonding capabilities, potentially increasing solubility and biological activity. Additionally, the piperidinylmethyl group provides opportunities for further chemical modifications, paving the way for developing derivatives with varied properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.168127949 g/mol

Monoisotopic Mass

334.168127949 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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